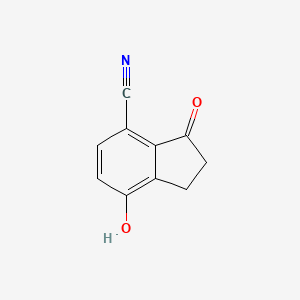
Rhinocerotinoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhinocerotinoic acid can be synthesized from sclareol, a labdane diterpene, through a series of chemical reactions . The synthesis involves oxidation and rearrangement steps to form the desired labdane structure. The absolute stereochemistry of this compound was established through this synthetic route .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: Rhinocerotinoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives, which have been studied for their pharmacological properties .
Scientific Research Applications
Rhinocerotinoic acid has been extensively studied for its anti-inflammatory properties . It has shown potential in the treatment of various inflammatory conditions and diseases. Additionally, this compound has been investigated for its anti-tyrosinase and anti-diabetes effects . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of rhinocerotinoic acid involves its interaction with specific molecular targets and pathways . It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound also modulates various signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Rhinocerotinoic acid is unique due to its specific labdane diterpene structure and anti-inflammatory properties . Similar compounds include other labdane diterpenes such as microcarpin and microcarposide, which also exhibit anti-inflammatory and pharmacological activities . this compound stands out due to its distinct molecular structure and specific biological effects .
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-5-[(8aS)-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H30O3/c1-13(11-18(22)23)7-8-15-14(2)16(21)12-17-19(3,4)9-6-10-20(15,17)5/h11,17H,6-10,12H2,1-5H3,(H,22,23)/b13-11+/t17?,20-/m1/s1 |
InChI Key |
MSLXIYYWGHOJNU-OURDPRNRSA-N |
Isomeric SMILES |
CC1=C([C@]2(CCCC(C2CC1=O)(C)C)C)CC/C(=C/C(=O)O)/C |
Canonical SMILES |
CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC(=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


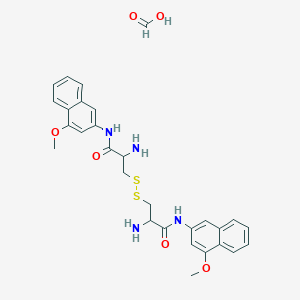
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)

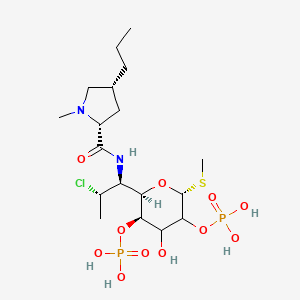
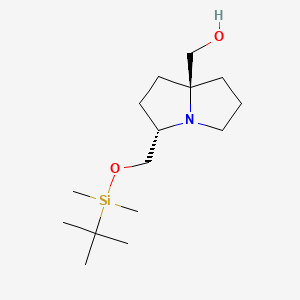
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
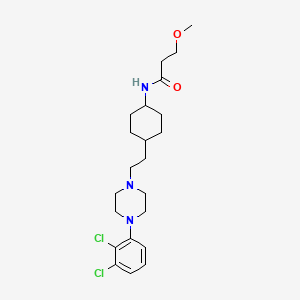
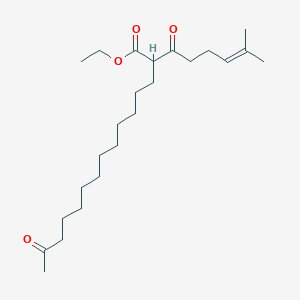

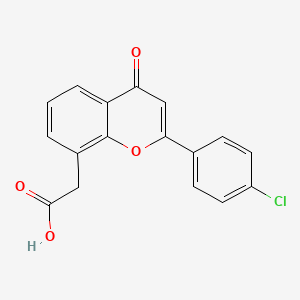
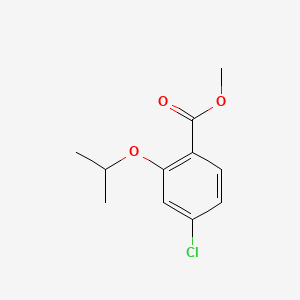
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
